REACTION_CXSMILES
|
[C:1]([C:4]1[N:9]=[CH:8][C:7]([CH:10]([CH2:13][CH:14]2[CH2:16][CH2:15]2)[C:11]#[N:12])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[CH3:17][Mg+].[Br-]>C1COCC1>[CH:14]1([CH2:13][CH:10]([C:7]2[CH:8]=[N:9][C:4]([C:1]([OH:3])([CH3:17])[CH3:2])=[CH:5][CH:6]=2)[C:11]#[N:12])[CH2:16][CH2:15]1 |f:1.2|
|
Name
|
|
Quantity
|
520 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C=N1)C(C#N)CC1CC1
|
Name
|
|
Quantity
|
0.89 mL
|
Type
|
reactant
|
Smiles
|
C[Mg+].[Br-]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel (EtOAc: Petroleum ether=1:10)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CC(C#N)C=1C=NC(=CC1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 35.6% | |
YIELD: CALCULATEDPERCENTYIELD | 35.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |